N-(3-methyl-5-nitropyridin-2-yl)acetamide

Description

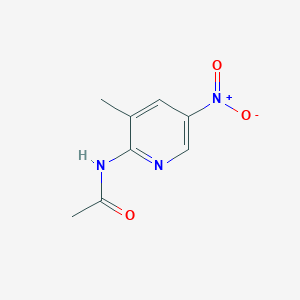

N-(3-methyl-5-nitropyridin-2-yl)acetamide is a pyridine-based acetamide derivative with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol (CAS: 194723-21-2) . Its structure features a pyridine ring substituted with a methyl group at position 3 and a nitro group at position 5, with an acetamide moiety (-NHCOCH₃) attached to position 2 (Figure 1). The compound is commercially available with a purity of ≥98% and is utilized in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

N-(3-methyl-5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-3-7(11(13)14)4-9-8(5)10-6(2)12/h3-4H,1-2H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWBNJSUMJDNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660459 | |

| Record name | N-(3-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194723-21-2 | |

| Record name | N-(3-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-5-nitropyridin-2-yl)acetamide typically involves the nitration of 3-methyl-2-pyridylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 3-methyl-5-nitropyridin-2-amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and acetylation steps are optimized for large-scale production, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-5-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 3-methyl-5-aminopyridin-2-ylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitropyridin-2-amine and acetic acid.

Scientific Research Applications

N-(3-methyl-5-nitropyridin-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the biological activity of nitro-substituted pyridine derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N-(3-methyl-5-nitropyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The acetamide group may also play a role in modulating the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The positional isomerism and functional group modifications significantly influence physicochemical properties and reactivity. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents on Pyridine Ring | Acetamide Modification | Key Differences |

|---|---|---|---|---|---|

| N-(3-methyl-5-nitropyridin-2-yl)acetamide | 194723-21-2 | C₈H₉N₃O₃ | 3-methyl, 5-nitro | None | Reference compound |

| N-(5-Nitropyridin-2-yl)propionamide | 438529-21-6 | C₈H₁₁N₃O₃ | 5-nitro | Propionamide (-NHCOCH₂CH₃) | Longer alkyl chain |

| N-Methyl-N-(5-nitropyridin-2-yl)acetamide | 115474-11-8 | C₉H₁₁N₃O₃ | 5-nitro | N-Methylated acetamide | Methylation reduces H-bonding |

| N-(6-Methyl-5-nitropyridin-2-yl)acetamide | 5671-68-1 | C₈H₉N₃O₃ | 6-methyl, 5-nitro | None | Methyl position shifted |

Key Observations :

- Nitro Group Position : Moving the nitro group from position 5 (target compound) to 3 or 4 (e.g., N-(3-nitropyridin-2-yl)acetamide, CAS: 79371-44-1) alters electronic distribution, affecting solubility and reactivity .

- Methyl Group Position : Shifting the methyl group from position 3 to 6 (CAS: 5671-68-1) may sterically hinder interactions in biological systems .

Physicochemical Properties

- Solubility : The nitro group enhances polarity, but methyl substitution reduces aqueous solubility compared to unsubstituted analogs like N-(5-nitropyridin-2-yl)acetamide.

- Stability : The 3-methyl-5-nitro configuration confers resistance to hydrolysis compared to ortho-nitro isomers, which are more reactive .

Comparison with Non-Pyridine Acetamide Derivatives

Benzothiazole Acetamides

Compounds such as N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide (CAS: 67002-75-9) replace the pyridine ring with a benzothiazole scaffold. These derivatives often exhibit enhanced antimicrobial activity due to the sulfur-containing heterocycle but lack the nitro group’s redox activity .

Chlorinated Agricultural Acetamides

Herbicides like alachlor (CAS: 15972-60-8) and pretilachlor (CAS: 51218-49-6) feature chloro-substituted aromatic rings and alkoxyalkyl groups.

Antimicrobial Acetamides

Derivatives such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) demonstrate broad-spectrum activity against gram-positive bacteria. The pyridine-based nitroacetamide lacks such substituents, suggesting divergent biological targets .

Biological Activity

N-(3-methyl-5-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor for various biological targets. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl and nitro group, which contributes to its reactivity and biological properties. The general structure can be represented as follows:

The compound primarily acts as an inhibitor in various biochemical pathways. It has been noted for its role in disrupting the Ras/Raf/MEK/ERK signaling pathway , which is crucial for cell proliferation and survival. By inhibiting components of this pathway, this compound may hinder tumor growth and induce apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has shown cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, it displayed an IC50 value of approximately 27.1 µM against MDA-MB-231 cells, indicating moderate potency .

- Mechanistic Insights : The inhibition of specific kinases within the Ras/Raf/MEK/ERK pathway has been correlated with reduced cell viability and proliferation in these cancer models .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Enzyme Inhibition : The compound serves as a scaffold for developing inhibitors targeting various enzymes involved in metabolic pathways. Its structural characteristics allow for modifications that enhance selectivity and potency against specific targets .

Case Studies

- Inhibitory Activity on Kinases : A study evaluating the compound's activity against VEGFR2 kinase reported minimal inhibition (3.76% at 20 µM), suggesting that while it may not be a strong VEGFR2 inhibitor, it could be optimized for better efficacy against other kinases .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyridine ring can significantly influence the biological activity. Compounds with similar scaffolds exhibited varying potencies based on their substituents, emphasizing the importance of chemical structure in drug design .

Data Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mode of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 27.1 | Inhibition of Ras/Raf/MEK/ERK pathway |

| This compound | HepG2 | 74.2 | Induction of apoptosis via signaling disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.